Cl-amidine

osteosarcoma cell viability cancer research

Select Cl-amidine for in vitro pan-PAD inhibition with near-equal potency across PAD1/3/4, avoiding isoform bias. Its 15-min half-life suits acute exposure studies and pre-treatment protocols. Cost-effective vs BB-Cl-amidine. Ensure to procure l-Cl-amidine (free base), not the D-enantiomer, to maintain pan-PAD activity. Ideal for NETosis dose-response and cell-free biochemical assays.

Molecular Formula C14H19ClN4O2
Molecular Weight 310.78 g/mol
Cat. No. B1263387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-amidine
Synonymschloramidine
Cl-amidine
N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide
N-BCl-I-OA cpd
Molecular FormulaC14H19ClN4O2
Molecular Weight310.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N
InChIInChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1
InChIKeyBPWATVWOHQZVRP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cl-amidine PAD Inhibitor: Irreversible Pan-PAD Compound for Inflammation and Cancer Research Procurement


Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is an irreversible, cell-permeable, pan-protein arginine deiminase (PAD) inhibitor that covalently modifies the catalytic cysteine residue in the active site of PAD enzymes [1]. It exhibits inhibitory activity against multiple PAD isoforms with IC50 values of 0.8 μM for PAD1, 6.2 μM for PAD3, and 5.9 μM for PAD4 in enzymatic assays . As a first-generation haloacetamidine-based PAD inhibitor, Cl-amidine has been extensively validated in a range of preclinical disease models, including colitis, sepsis, lupus, and rheumatoid arthritis, establishing its utility as a foundational research tool for investigating PAD-mediated citrullination in inflammatory and autoimmune pathology [2][3].

Cl-amidine vs. Next-Generation PAD Inhibitors: Why Substitution Compromises Experimental Continuity


Cl-amidine cannot be directly substituted by next-generation PAD inhibitors such as BB-Cl-amidine or isoform-selective compounds without fundamentally altering experimental outcomes. BB-Cl-amidine, while sharing the chloroacetamidine warhead, incorporates biphenyl and benzimidazole moieties that confer >10-fold increased cellular potency and a 7-fold longer in vivo half-life (105 min vs. 15 min) compared to Cl-amidine [1]. Isoform-selective inhibitors (e.g., AFM-30a for PAD2, GSK199 for PAD4) exhibit markedly different selectivity profiles and cellular toxicity thresholds [2]. For researchers building upon published Cl-amidine data or seeking cost-effective pan-PAD inhibition for in vitro applications, substituting with these advanced analogs introduces confounding variables in potency, pharmacokinetics, and target engagement that invalidate direct cross-study comparisons and may alter mechanistic conclusions [3]. The quantitative evidence presented in Section 3 establishes the specific parameters where Cl-amidine remains the comparator-relevant or context-appropriate selection.

Cl-amidine Quantitative Differentiation Evidence: Head-to-Head Comparisons with BB-Cl-amidine, F-amidine, and d-Cl-amidine


Cellular Potency Differential: Cl-amidine vs. BB-Cl-amidine in U2OS Osteosarcoma Viability Assay

BB-Cl-amidine exhibits >20-fold increased cellular potency compared to Cl-amidine in U2OS osteosarcoma cell cultures. In a viability assay, BB-Cl-amidine demonstrated an IC50 of 8.8 μM, whereas Cl-amidine required >200 μM to achieve comparable inhibition [1]. This differential is attributed to the biphenyl and benzimidazole modifications in BB-Cl-amidine that enhance membrane permeability and limit proteolytic degradation of the C-terminal amide, which are absent in Cl-amidine [2].

osteosarcoma cell viability cancer research PAD4 inhibition

In Vivo Half-Life Differential: Cl-amidine vs. BB-Cl-amidine Pharmacokinetics

Cl-amidine demonstrates a markedly shorter in vivo half-life of approximately 15 minutes in mouse plasma following injection, compared to 1.75 hours (105 minutes) for BB-Cl-amidine [1]. This 7-fold difference in plasma persistence arises from the biphenyl and benzimidazole modifications in BB-Cl-amidine that enhance metabolic stability and reduce proteolytic degradation, whereas the unmodified Cl-amidine scaffold is rapidly cleared [2].

pharmacokinetics in vivo half-life animal models plasma stability

In Vitro Potency Comparison: Cl-amidine vs. F-amidine in Biochemical Assays

Cl-amidine demonstrates significantly greater in vitro potency compared to its structural analog F-amidine. Experimental data confirm that Cl-amidine is substantially more potent than F-amidine in inhibiting PAD enzymatic activity, a finding consistent across multiple independent studies . This potency advantage is attributed to the chloroacetamidine warhead in Cl-amidine, which exhibits superior reactivity toward the catalytic cysteine residue relative to the fluoroacetamidine warhead present in F-amidine [1].

PAD inhibition biochemical assays structure-activity relationship potency comparison

NET Formation Inhibition: Cl-amidine vs. BB-Cl-amidine in Neutrophil Assays

In bone marrow-derived neutrophils from lupus-prone MRL/lpr mice, Cl-amidine at 20 μM achieved 34% inhibition of PMA-induced neutrophil extracellular trap (NET) formation, whereas BB-Cl-amidine at the same concentration (20 μM) achieved 78% inhibition . This 2.3-fold greater NET inhibition by BB-Cl-amidine reflects its enhanced cellular potency, yet Cl-amidine's 34% inhibition demonstrates sufficient efficacy for ex vivo NETosis studies in contexts where the more potent analog may obscure dose-response relationships or introduce confounding variables.

neutrophil extracellular traps NETosis lupus autoimmunity

Chirality-Dependent PAD1 Selectivity: d-Cl-amidine vs. l-Cl-amidine

The D-enantiomer of Cl-amidine (d-Cl-amidine) exhibits potent and highly selective inhibition of PAD1, whereas the L-enantiomer (l-Cl-amidine, the standard Cl-amidine) functions as a pan-PAD inhibitor with activity across PAD1, PAD3, and PAD4 [1][2]. This chirality-dependent selectivity shift is accompanied by moderately improved pharmacokinetic properties for d-Cl-amidine compared to l-Cl-amidine, while both enantiomers exhibit similar cell killing efficacy in PAD1-expressing MDA-MB-231 triple-negative breast cancer cells [3].

chirality PAD1 selectivity isozyme-specific inhibition breast cancer

Isoform Selectivity Profile: Cl-amidine vs. BB-Cl-amidine Relative PAD Isoform Preference

Cl-amidine exhibits >5-fold greater potency for PAD1 and PAD4 compared to PAD3 and PAD2, while BB-Cl-amidine retains higher potency for PAD1 and PAD4 relative to PAD3 and PAD2 but with a different absolute activity profile [1]. In terms of inactivation efficiency (kinact/KI), BB-Cl-amidine demonstrates values of 16,100 M⁻¹min⁻¹ for PAD1, 4,100 M⁻¹min⁻¹ for PAD2, 6,800 M⁻¹min⁻¹ for PAD3, and 13,300 M⁻¹min⁻¹ for PAD4, whereas Cl-amidine shows near-equal potency across all active PAD isozymes with a kinact/KI of approximately 13,000 M⁻¹min⁻¹ for PAD4 [2].

PAD isoform selectivity PAD1 PAD4 kinact/KI target engagement

Cl-amidine Optimal Procurement Scenarios: Research Applications Validated by Quantitative Evidence


In Vitro Pan-PAD Inhibition for Biochemical and Enzymatic Studies

Cl-amidine is the appropriate selection for in vitro biochemical studies requiring uniform, near-equal inhibition across multiple PAD isoforms (PAD1, PAD3, PAD4) with kinact/KI values of approximately 13,000 M⁻¹min⁻¹ for PAD4 [1]. Its pan-PAD profile contrasts with BB-Cl-amidine's skewed preference toward PAD1 (16,100 M⁻¹min⁻¹) and PAD4 (13,300 M⁻¹min⁻¹) over PAD2 (4,100 M⁻¹min⁻¹) and PAD3 (6,800 M⁻¹min⁻¹) . For investigators seeking broad PAD inhibition without isoform bias in cell-free systems, Cl-amidine provides consistent target engagement across the PAD family.

Acute In Vivo Studies and Ex Vivo Assays Where Short Half-Life Is Acceptable

Cl-amidine's 15-minute plasma half-life in mice is suitable for acute exposure studies, pre-treatment protocols, or ex vivo applications where rapid compound clearance is not a limiting factor [1]. In a murine sepsis model, a single dose of Cl-amidine administered 1 hour prior to cecal ligation and puncture significantly improved overall survival, demonstrating efficacy in acute intervention settings . This contrasts with BB-Cl-amidine's 105-minute half-life, which is required for chronic dosing regimens but represents unnecessary cost and complexity for acute studies .

Dose-Response Characterization of NETosis in Autoimmunity Models

Cl-amidine's moderate NET formation inhibition (34% at 20 μM in MRL/lpr mouse neutrophils) makes it well-suited for dose-response studies of NETosis where full inhibition would obscure graded effects [1]. BB-Cl-amidine's more potent inhibition (78% at 20 μM) may limit the dynamic range for characterizing dose-dependent responses. For researchers optimizing NETosis protocols or comparing effects across treatment conditions, Cl-amidine provides a baseline potency that facilitates discrimination between partial and maximal responses.

Standardized l-Enantiomer for Pan-PAD Studies Distinct from PAD1-Selective d-Cl-amidine

Investigators requiring pan-PAD inhibition must procure standard l-Cl-amidine, not the D-enantiomer d-Cl-amidine, due to their divergent selectivity profiles [1]. d-Cl-amidine functions as a potent and highly selective PAD1 inhibitor, whereas l-Cl-amidine inhibits PAD1, PAD3, and PAD4 with near-equal potency. This chirality-dependent selectivity is critical: substituting d-Cl-amidine for l-Cl-amidine in a pan-PAD study would inadvertently restrict target engagement to PAD1 only, invalidating the experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cl-amidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.